molecular formula C12H18O B8684227 Benzyl pentyl ether CAS No. 6382-14-5

Benzyl pentyl ether

Cat. No.: B8684227
CAS No.: 6382-14-5
M. Wt: 178.27 g/mol
InChI Key: RSDLTJVQMXAXCA-UHFFFAOYSA-N
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Description

Benzyl pentyl ether is an organic compound characterized by a benzene ring substituted with a pentyloxy group attached via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl pentyl ether typically involves the reaction of benzyl chloride with pentanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of pentanol attacks the benzyl chloride, resulting in the formation of the desired ether.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of continuous flow reactors and efficient separation techniques to isolate the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding alkane.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles such as halogens, nitro groups, or sulfonic acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: Alkanes

    Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes

Scientific Research Applications

Benzyl pentyl ether has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl pentyl ether involves its interaction with molecular targets through its aromatic ring and ether linkage. The compound can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, which allow it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

    Benzyl alcohol: Similar structure but with a hydroxyl group instead of a pentyloxy group.

    Benzyl chloride: Precursor in the synthesis of Benzyl pentyl ether.

    Phenyl ether: Lacks the methylene bridge and pentyloxy group.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. The presence of the pentyloxy group enhances its solubility and potential interactions with other molecules, making it valuable in various applications.

Properties

CAS No.

6382-14-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

pentoxymethylbenzene

InChI

InChI=1S/C12H18O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h4-6,8-9H,2-3,7,10-11H2,1H3

InChI Key

RSDLTJVQMXAXCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a pressure vessel 1-pentanol (109 μL, 1 mmol, 1 eq) was added and diluted with toluene (1.063 mL, 10 mmol, 10 eq). To this stirring solution was added 1 mol % of a stock solution of {[Cl2NN]Cu}2(benzene) from the catalyst stock solution described in Example 4 (200 μL=0.01 mmol). After adding of tert-butyl peroxide (220 μL, 1.2 mmol), the pressure vessel was sealed and heated to 90° C. for 24 hr. The catalyst was separated by exposing the mixture to air and filtering through Celite®. After removing toluene under vacuum, the residue was analyzed by 1H NMR and GC/MS to determine the yield and consumption of starting materials. 1H NMR Yield: 20%.
Quantity
109 μL
Type
reactant
Reaction Step One
Quantity
1.063 mL
Type
reactant
Reaction Step Two
[Compound]
Name
{[Cl2NN]Cu}2(benzene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
220 μL
Type
reactant
Reaction Step Four

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